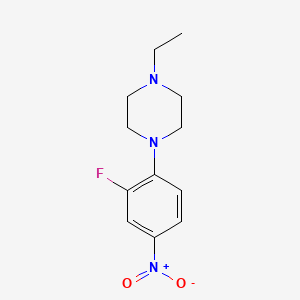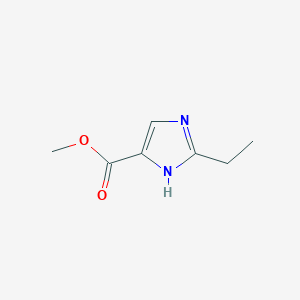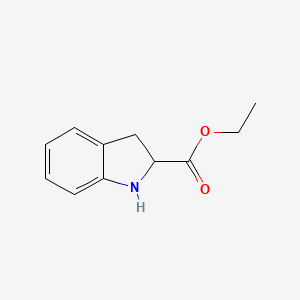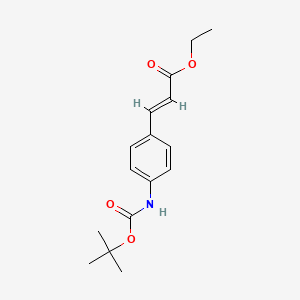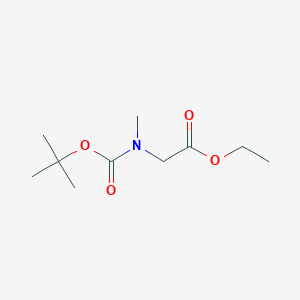
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate
Vue d'ensemble
Description
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate, also known as Ethyl (tert-Butoxycarbonyl)glycinate, is a compound with the molecular formula C9H17NO4 . It is used in research and has a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of this compound involves the reaction of di-tert-butyl dicarbonate with glycine ethyl ester hydrochloride in the presence of triethylamine in tetrahydrofuran . The reaction mixture is stirred for 36 hours at 0°C, then filtered, and the filtrate is concentrated in vacuo to afford the compound as a white solid . Another synthesis method involves the reaction of di-tert-butyl dicarbonate with glycine ethyl ester hydrochloride in water at 0°C, followed by warming to room temperature while maintaining the pH at 10.5 by the addition of 2 M aqueous sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound consists of 14 heavy atoms, with no aromatic heavy atoms . The fraction of sp3 hybridized carbons is 0.78 . The compound has 7 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in this compound is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .Physical And Chemical Properties Analysis
This compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Kp (skin permeation) of -6.67 cm/s . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.4 . The compound is very soluble, with a solubility of 7.97 mg/ml or 0.0392 mol/l .Applications De Recherche Scientifique
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate is used in a variety of scientific research applications. It is commonly used as a peptide coupling reagent for the synthesis of peptides and proteins. This compound can also be used to modify existing peptides and proteins, allowing for the study of structure-function relationships. It can also be used to study the biochemistry and physiology of proteins and other biomolecules.
Mécanisme D'action
Target of Action
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate, also known as Ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate, is a complex compound that primarily targets amine groups . The compound’s primary role is to react with these amine groups, which are found in various biological molecules, including proteins and nucleic acids .
Mode of Action
The compound interacts with its targets through its amino group , which is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The compound also contains a tert-butoxycarbonyl (BOC) group , which serves as a protecting group for the amino functionality . This BOC group can be removed under mild acidic conditions to form the free amine .
Biochemical Pathways
The compound plays a role in the synthesis of complex structures, such as polymers with pendant amine functionality . The BOC group is usually removed with acid, allowing the amino group to participate in further reactions . Additionally, the compound can undergo α-Methylenation, a process that is generally affected by several factors .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.99, suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action depends on the specific biochemical context in which it is used. In general, the compound’s ability to react with amine groups and its BOC-protected amino functionality make it a versatile reagent in organic synthesis . For example, it can be used to generate polymers with pendant amine functionality .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of chiral inversion, which the compound can undergo, depends considerably upon conditions . Additionally, the compound’s BOC group can be deprotected under mild acidic conditions , suggesting that the compound’s action can be influenced by pH. The compound’s reactivity may also be affected by temperature, as suggested by a synthesis protocol that maintains an internal temperature of 4°C .
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction is typically fast and efficient. It is also relatively stable and can be stored for long periods of time. However, it is also important to note that this compound is a hazardous compound, and appropriate safety precautions should be taken when using it in the laboratory.
Orientations Futures
The future of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate is promising. Researchers are continuing to explore its potential applications in scientific research, particularly in the area of protein and peptide synthesis and modification. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential for use in drug development. Finally, further studies are needed to explore the potential of this compound as a tool for studying gene expression and regulation.
Safety and Hazards
The safety information for Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-14-8(12)7-11(5)9(13)15-10(2,3)4/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHJMICRGOFIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450918 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145060-76-0 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



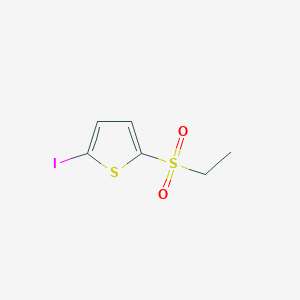
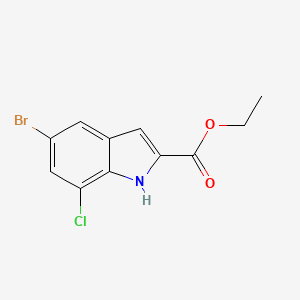


![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)
![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)

